molecular formula C6H9BrO B13352782 (Z)-2-Bromo-4-methylpent-2-enal

(Z)-2-Bromo-4-methylpent-2-enal

Cat. No.: B13352782
M. Wt: 177.04 g/mol
InChI Key: VSKRHQFWDNLJEP-UTCJRWHESA-N
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Description

(Z)-2-Bromo-4-methylpent-2-enal is an organic compound with a unique structure characterized by a bromine atom and an aldehyde group attached to a pentene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Bromo-4-methylpent-2-enal can be achieved through several methods. One common approach involves the bromination of 4-methylpent-2-enal using bromine in the presence of a suitable catalyst. The reaction is typically carried out under controlled conditions to ensure the formation of the desired (Z)-isomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the target compound efficiently.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Bromo-4-methylpent-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: 2-Bromo-4-methylpentanoic acid.

    Reduction: 2-Bromo-4-methylpent-2-enol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-2-Bromo-4-methylpent-2-enal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-2-Bromo-4-methylpent-2-enal involves its interaction with specific molecular targets. The bromine atom and aldehyde group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-Bromo-4-methylpent-2-enal: The geometric isomer with different spatial arrangement.

    4-Bromo-2-methylpent-2-enal: A positional isomer with the bromine atom at a different position.

    2-Bromo-4-methylpentanoic acid: The oxidized form of the compound.

Uniqueness

(Z)-2-Bromo-4-methylpent-2-enal is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

Molecular Formula

C6H9BrO

Molecular Weight

177.04 g/mol

IUPAC Name

(Z)-2-bromo-4-methylpent-2-enal

InChI

InChI=1S/C6H9BrO/c1-5(2)3-6(7)4-8/h3-5H,1-2H3/b6-3-

InChI Key

VSKRHQFWDNLJEP-UTCJRWHESA-N

Isomeric SMILES

CC(C)/C=C(/C=O)\Br

Canonical SMILES

CC(C)C=C(C=O)Br

Origin of Product

United States

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